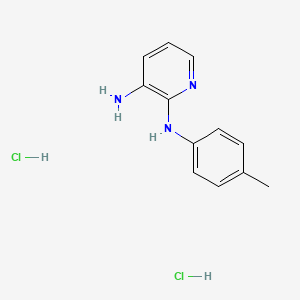

N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride

Description

N2-(p-Tolyl)pyridine-2,3-diamine dihydrochloride is a pyridine derivative featuring a 2,3-diamine backbone substituted at the N2 position with a para-methylphenyl (p-tolyl) group. The dihydrochloride salt enhances its stability and solubility in polar solvents. The p-tolyl group, being electron-donating, may influence reactivity, solubility, and binding interactions compared to other substituents.

Properties

IUPAC Name |

2-N-(4-methylphenyl)pyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.2ClH/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12;;/h2-8H,13H2,1H3,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQHYJIIECVXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride typically involves the reaction of 2,3-diaminopyridine with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-(p-tolyl)pyridine-2,3-dione, while reduction may produce N2-(p-tolyl)pyridine-2,3-diamine.

Scientific Research Applications

N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride and its analogs:

Substituent Effects on Properties

- Electronic Effects: The p-tolyl group (electron-donating) may increase electron density on the pyridine ring, enhancing nucleophilicity compared to the electron-withdrawing 4-fluorophenyl analog .

- Solubility and Stability: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. The methoxy and methylamino groups in HC Blue 7 () may further improve solubility, making it suitable for cosmetic formulations .

Biological and Industrial Applications :

Pharmaceutical Relevance

Biological Activity

N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a pyridine derivative that exhibits a range of biological activities. Its structure allows it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may inhibit or activate certain pathways within biological systems, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Research has suggested that this compound possesses antiproliferative effects on cancer cell lines. It appears to induce apoptosis in malignant cells through the activation of caspase pathways.

- Neurotropic Effects : Some studies have explored the psychotropic properties of pyridine derivatives, indicating potential anxiolytic and antidepressant effects. These findings suggest that this compound may influence neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The compound was found to induce apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release into the cytosol.

Table 2: Anticancer Efficacy Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| HeLa | 10 | 70 | Caspase-3 activation |

| MCF-7 | 15 | 65 | Mitochondrial pathway activation |

| A549 | 12 | 75 | Cytochrome c release |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the p-tolyl group can significantly impact the biological activity of this compound. Variations in substituents on the pyridine ring have been shown to enhance or diminish its efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.